Etazolate

Overview

Description

Etazolate (EHT-0202) is a pyrazolopyridine derivative with multimodal pharmacological properties. It functions as a GABAA receptor modulator, enhancing chloride ion influx by increasing the apparent affinity of benzodiazepine binding sites . Additionally, it inhibits phosphodiesterase-4 (PDE4), elevating cyclic adenosine monophosphate (cAMP) levels, and activates α-secretase, promoting non-amyloidogenic processing of amyloid precursor protein (APP) to yield neuroprotective soluble APPα (sAPPα) .

This compound has demonstrated neuroprotective effects in Alzheimer’s disease (AD) models by reducing Aβ toxicity and neuroinflammation . It also shows anxiolytic activity in rodent models, comparable to diazepam, by modulating GABAergic signaling .

Preparation Methods

Multifunctional Catalytic Systems for Pyrazolopyridine Synthesis

Alg@SBA-15/Fe₃O₄ Nanocomposite Catalyst

A breakthrough in pyrazolopyridine synthesis involves the Alg@SBA-15/Fe₃O₄ nanocomposite, which combines mesoporous silica (SBA-15), magnetic Fe₃O₄ nanoparticles, and modified alginic acid . This catalyst enables room-temperature synthesis of pyrazolopyridines via a one-pot multicomponent reaction. The process involves:

-

Hydrothermal synthesis of SBA-15 , followed by magnetization with Fe₃O₄.

-

Surface functionalization with 3-aminopropyltriethoxysilane (APTES).

-

Covalent bonding with methyl-esterified alginic acid to form the final composite .

Key advantages include:

-

High surface area (≥500 m²/g) for enhanced reactant adsorption.

-

Magnetic separation for catalyst reuse without significant activity loss (≤10% decline over five cycles) .

-

Solvent flexibility , with ethanol yielding 97% product under ambient conditions .

Reaction Optimization and Yields

The catalytic efficiency was demonstrated in the synthesis of pyrazolopyridine derivatives (Table 1). Using ethyl acetoacetate, hydrazine hydrate, 3-nitrobenzaldehyde, and ammonium acetate , the optimal conditions were:

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3 | Alg@SBA-15/Fe₃O₄ | — | 25 | <65 |

| 5 | Alg@SBA-15/Fe₃O₄ | EtOH | 25 | 97 |

This method surpasses traditional approaches by eliminating high-temperature requirements and toxic solvents .

Acid-Catalyzed Condensation and Cyclization

Reaction Mechanism

An alternative route involves acid-catalyzed condensation of 1,3-diphenyl-1H-pyrazol-5-amine with ethyl 2,4-dioxo-4-arylbutanoates (Scheme 1) . The mechanism proceeds as follows:

-

Condensation : The primary amine attacks the ketone group of ethyl 2,4-dioxo-4-phenylbutanoate, forming an imine intermediate.

-

Cyclization : Intramolecular nucleophilic attack generates the pyrazolo[3,4-b]pyridine core.

-

Aromatization : Acid-mediated dehydration finalizes the heterocyclic structure .

Solvent and Temperature Effects

Optimization studies identified acetic acid as the optimal solvent, providing 81–92% yields at reflux (Table 2). Polar aprotic solvents (e.g., DMF) resulted in lower yields due to side reactions .

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 8 | Acetic acid | 118 | 92 |

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

-

Catalytic Method : Superior for large-scale production due to mild conditions and reusable catalysts. However, the nanocomposite synthesis adds complexity.

-

Acid-Catalyzed Method : Higher yields but requires corrosive solvents and elevated temperatures, limiting green chemistry compatibility .

Environmental Impact

The Alg@SBA-15/Fe₃O₄ system aligns with green chemistry principles by avoiding toxic solvents and enabling magnetic recovery . In contrast, the acetic acid method generates waste requiring neutralization .

Chemical Reactions Analysis

Etazolate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Neuroprotection in Alzheimer's Disease

Etazolate has shown promise in protecting neuronal cells from Aβ-induced toxicity. Research indicates that it stimulates the production of soluble amyloid precursor protein alpha (sAPPα), which has neurotrophic and procognitive properties. In vitro studies demonstrated that this compound at concentrations ranging from 20 nM to 2 µM significantly protected rat cortical neurons from Aβ toxicity, with effects fully blocked by GABA receptor antagonists .

Cognitive Enhancement

In animal models, this compound has been observed to improve cognitive performance. A study involving aged rats revealed that this compound administration enhanced spatial learning and memory capabilities in tasks that required foraging and homing . This suggests potential applications in age-related cognitive decline.

Treatment of Depression and Anxiety Disorders

This compound's anxiolytic and antidepressant properties have been explored, particularly its potential utility in managing post-traumatic stress disorder (PTSD). Its dual action as a GABA modulator and PDE4 inhibitor may contribute to mood regulation and emotional stability .

Case Studies

Mechanism of Action

Etazolate exerts its effects through multiple mechanisms:

GABA A Receptor Modulation: Acts as a positive allosteric modulator at the barbiturate binding site, enhancing the inhibitory effects of GABA.

Adenosine Antagonism: Functions as an antagonist of the A1 and A2 adenosine receptor subtypes, which play a role in regulating neurotransmitter release.

Phosphodiesterase Inhibition: Selectively inhibits the PDE4 isoform, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways

Comparison with Similar Compounds

Etazolate belongs to the pyrazolopyridine class, which includes structurally related compounds like cartazolate , tracazolate , and isothiazoles . Below is a detailed comparison:

Structural and Functional Similarities

Key Findings :

- GABAA Receptor Modulation: this compound and cartazolate enhance [<sup>3</sup>H]flunitrazepam binding to GABAA receptors, but cartazolate is more potent (EC50 = 0.3 µM vs. 1.2 µM for this compound) . Both require Cl<sup>-</sup>, Br<sup>-</sup>, or NO2<sup>-</sup> anions for activity .

- PDE4 Inhibition : Unique to this compound among pyrazolopyridines, contributing to its antidepressant and neuroprotective effects .

Structural-Activity Relationship (SAR)

The pyrazolopyridine scaffold is critical for GABAA receptor interaction. Modifications include:

- This compound : Substitutions at the pyridine ring enhance PDE4 inhibition and α-secretase activation.

- Cartazolate/Tracazolate : Bulkier substituents increase GABAA receptor affinity but reduce selectivity .

Biological Activity

Etazolate, also known as EHT0202, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, neuroprotective properties, and clinical implications based on various studies.

This compound functions primarily as a selective GABA-A receptor modulator and has been shown to stimulate the alpha-secretase pathway. This pathway is crucial for the proteolytic cleavage of amyloid precursor protein (APP), which reduces the formation of amyloid-beta (Aβ) plaques associated with Alzheimer's disease. The stimulation of alpha-secretase leads to increased production of soluble N-terminal APP fragment (sAPPα), which has neurotrophic and procognitive effects.

Key Mechanisms:

- GABA-A Receptor Modulation : this compound enhances GABAergic signaling, contributing to its neuroprotective effects against Aβ-induced toxicity in neurons .

- Alpha-Secretase Activation : By promoting alpha-secretase activity, this compound decreases the levels of toxic Aβ and increases sAPPα production, which is beneficial for neuronal survival .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that this compound can protect rat cortical neurons from Aβ-induced toxicity in a dose-dependent manner. Concentrations ranging from 20 nM to 2 µM were effective in preventing neuronal death, with the protective effects being mediated through GABA-A receptor signaling .

Summary of Neuroprotective Findings:

- Dose-Dependent Protection : this compound effectively protects neurons at low micromolar concentrations against Aβ toxicity .

- Mechanism Verification : The neuroprotective effects were negated by GABA-A receptor antagonists, confirming the role of GABA-A receptor modulation in its action .

Alzheimer’s Disease Trials

A Phase IIA clinical trial assessed the safety and tolerability of this compound in patients with mild to moderate Alzheimer's disease. Patients received either 40 mg or 80 mg of this compound twice daily for three months alongside standard acetylcholinesterase inhibitors. Although the study was primarily focused on safety, it provided preliminary evidence supporting further investigation into this compound's efficacy .

Key Clinical Insights:

- Safety Profile : this compound was generally well tolerated among participants, with some dose-dependent adverse events noted .

- Behavioral Improvements : While not statistically significant due to study design limitations, there were indications of improvements in daily living activities and caregiver burden among those receiving this compound compared to placebo .

Case Studies and Applications

This compound has also been explored beyond Alzheimer’s disease. For instance, it has shown promise in alleviating symptoms related to post-traumatic stress disorder (PTSD), including memory impairment and anxiety. In animal models, administration of this compound prevented PTSD-induced behavioral deficits .

Comparative Table of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| GABA-A Receptor Modulation | Enhances GABAergic signaling | Neuroprotection against Aβ toxicity |

| Alpha-Secretase Activation | Increases sAPPα production | Reduces amyloid plaque formation |

| Clinical Safety | Randomized controlled trials | Generally well tolerated; potential for cognitive improvement |

| PTSD Symptom Relief | Prevents behavioral deficits | Alleviates anxiety and memory impairment |

Q & A

Q. Basic: What are the primary mechanisms of action of Etazolate in neurological research?

This compound exerts neuroprotective effects through dual mechanisms:

- Phosphodiesterase-4 (PDE4) inhibition : Elevates cyclic adenosine monophosphate (cAMP) levels, enhancing synaptic plasticity and reducing neuroinflammation .

- GABA-A receptor modulation : Binds to the GABA-A receptor complex at a site distinct from benzodiazepines, potentiating inhibitory neurotransression and mitigating excitotoxicity .

Methodological Insight : To validate these mechanisms, researchers should employ in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo behavioral models (e.g., forced swim test for antidepressant activity). Dose-response curves (0.02–200 µM) are critical to assess efficacy thresholds .

Q. Basic: What experimental models are commonly used to study this compound's neuroprotective effects?

Key models include:

| Model Type | Application | Key Outcomes | References |

|---|---|---|---|

| tBHP-induced oxidative stress (158N oligodendrocytes) | Assess antioxidant potential | ROS quantification via FACS and WST-1 assays | |

| Olfactory bulbectomy (rats) | Antidepressant efficacy | Hippocampal histopathology, behavioral tests | |

| Aβ-induced neurotoxicity (cortical neurons) | Alzheimer’s disease research | Neuronal viability assays, sAPPα modulation |

Methodological Insight : Standardize tBHP concentrations (e.g., 50–100 µM) to induce consistent oxidative stress. Include positive controls (e.g., N-acetylcysteine) to benchmark this compound’s effects .

Q. Advanced: How can researchers reconcile contradictory findings between in vitro and in vivo studies on this compound’s antioxidant properties?

Contradiction : In vitro models (e.g., 158N oligodendrocytes) show no ROS reduction by this compound (0.02–200 µM), while in vivo studies report antioxidant effects .

Resolution Strategies :

Indirect Mechanism Hypothesis : this compound may upregulate endogenous antioxidants (e.g., SOD, catalase) in vivo rather than directly scavenging ROS. Validate via enzyme activity assays in tissue homogenates .

Model Complexity : In vivo systems involve cross-talk between neuronal, glial, and vascular cells, which may amplify this compound’s effects. Use co-culture systems to mimic this interplay .

Dosage Timing : Administer this compound prophylactically in chronic stress models to assess cumulative antioxidant effects .

Q. Advanced: What methodological considerations are critical when designing studies to investigate this compound’s interaction with GABA-A receptors?

- Receptor Specificity : Use competitive binding assays with picrotoxinin (1–10 µM) to distinguish this compound’s site from GABA or benzodiazepine-binding domains .

- Cross-Reactivity Controls : Include bicuculline (GABA antagonist) to test if this compound’s effects are GABA-dependent .

- Data Normalization : Express results as % change from baseline binding (e.g., [³H]diazepam displacement) to account for inter-experimental variability .

Ethical Note : Adhere to ARRIVE guidelines for in vivo studies, ensuring humane endpoints and sample size justification .

Q. Advanced: What are the optimal concentrations of this compound for in vitro neuroprotection studies, and how do solubility factors influence experimental outcomes?

Solubility Data :

| Solvent | Solubility (mg/mL) | Practical Use |

|---|---|---|

| DMSO | ≥7.75 | Stock solutions for neuronal cultures |

| Ethanol | ≥9.94 | Alternative for solvent-sensitive assays |

Effective Concentrations :

- Neuroprotection : 0.5–2 µM in cortical neurons (blocks Aβ toxicity) .

- Antidepressant Effects : 10 mg/kg in rodent models .

Methodological Pitfall : Precipitation in aqueous buffers (e.g., PBS) may yield false negatives. Pre-test solubility under experimental conditions and use fresh stock solutions .

Properties

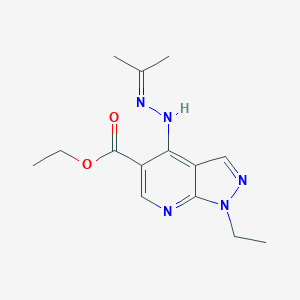

IUPAC Name |

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.